2-Fluoro-3-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Fluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl alcohol moiety
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Mechanism of Action
Target of Action
It has been suggested that compounds with similar structures may interact with enzymes such as alcohol dehydrogenase .
Mode of Action
Alcohols generally act as nucleophiles and can undergo reactions to form alkyl halides through an s n 2 mechanism . The trifluoromethyl group attached to the benzyl alcohol could potentially enhance the reactivity of the compound .
Biochemical Pathways
It has been used to investigate the aromatic aldehydes as substrate for yeast alcohol dehydrogenase , suggesting it may influence pathways involving this enzyme.
Pharmacokinetics
The compound’s molecular weight (19413 g/mol ) and its physical properties such as boiling point (211 °C ) and density (1.38 g/mL at 25 °C ) may influence its pharmacokinetic behavior.
Result of Action
Safety data sheets suggest that it may cause skin corrosion/irritation and serious eye damage/eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. For instance, temperature may affect its physical state and reactivity, given its boiling point of 211 °C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol framework. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) and reducing agents like lithium aluminum hydride (LiAlH₄) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: NaOCH₃, KOtBu, NaNH₂
Major Products Formed
Oxidation: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, 2-Fluoro-3-(trifluoromethyl)benzoic acid
Reduction: Various alcohol derivatives
Substitution: Compounds with substituted functional groups
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzenemethanol
- 2-Fluoro-3-(trifluoromethyl)phenylmethanol
- 2-Fluoro-3-(trifluoromethyl)phenylmethan-1-ol
Uniqueness
2-Fluoro-3-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl alcohol framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMGVIWWRPCNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343379 |
Source
|
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-45-1 |
Source
|
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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